Tjipanazole D
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H10Cl2N2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
3,8-dichloro-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C18H10Cl2N2/c19-9-1-5-15-13(7-9)11-3-4-12-14-8-10(20)2-6-16(14)22-18(12)17(11)21-15/h1-8,21-22H |
InChI Key |
NNZIVRYPHRMPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)Cl |
Synonyms |
tjipanazole D |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation Methodologies of Tjipanazole D
Historical Context and Source Organisms for Tjipanazole D Isolation
The journey of this compound's discovery is rooted in the exploration of cyanobacteria, which are known for producing a diverse array of bioactive secondary metabolites. nih.govarabjchem.org These microorganisms, found in various environments, have proven to be a rich source of novel chemical structures with interesting biological activities. nih.gov
Isolation from Fischerella ambigua
This compound was first isolated from the terrestrial cyanobacterium Fischerella ambigua. tandfonline.comacs.org This filamentous cyanobacterium, which commonly grows in wet, acidic soils and on the bark of trees in tropical forests, has been the focus of numerous studies due to its production of a variety of secondary metabolites. arabjchem.orgacs.org Specifically, strains like Fischerella ambigua (Näg.) Gomont 108b have been identified as producers of this compound. nih.govuni-halle.de The isolation of this compound from this organism has often been part of broader screenings for novel halogenated natural products. nih.govuni-halle.de
Identification of Co-occurring Tjipanazole Congeners
During the isolation of this compound from Fischerella ambigua, several other related compounds, known as congeners, have also been identified. nih.govuni-halle.de These include Tjipanazole I, and the newer compounds Tjipanazole K, L, and M. nih.govuni-halle.de The co-occurrence of these congeners provides valuable insights into the biosynthetic pathways at play within the cyanobacterium. nih.govuni-halle.de The presence of these related structures, some of which are also halogenated, underscores the chemical diversity generated by this single organism. nih.govuni-halle.de Other related indole (B1671886) alkaloids, such as the ambiguines and hapalindoles, have also been found in species of Fischerella, further highlighting the rich chemical tapestry of this genus. mdpi.com
Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Structural Characterization
The purification and structural determination of this compound from complex biological extracts have necessitated the use of powerful analytical techniques. nih.govuni-halle.de A combination of advanced chromatographic and spectroscopic methods has been essential in obtaining the pure compound and definitively establishing its chemical architecture. nih.govacs.orguni-halle.de
Application of Flash Chromatography and Semi-Preparative HPLC in Purification
The initial step in isolating this compound from the biomass extract of Fischerella ambigua typically involves flash chromatography. nih.govuni-halle.de This technique allows for a rapid, preliminary separation of the complex mixture into fractions based on polarity. nih.gov For the purification of this compound, a C18 flash cartridge is often employed with a gradient of methanol (B129727) in water. nih.gov
Following this initial fractionation, semi-preparative High-Performance Liquid Chromatography (HPLC) is utilized for the final purification of this compound. nih.govuni-halle.de This high-resolution separation technique is crucial for isolating the target compound from its closely related congeners and other impurities, yielding a pure, amorphous brown powder. nih.gov
Elucidation of Structure Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Once purified, the intricate structure of this compound was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govuni-halle.de A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. nih.govacs.org These experiments provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships. nih.govlibretexts.org The comprehensive analysis of NMR data was fundamental in establishing the indolo[2,3-a]carbazole (B1661996) core structure of this compound. nih.govrsc.org
Confirmation of Molecular Formula and Fragmentation Patterns via High-Resolution Mass Spectrometry (HRMS)
To confirm the molecular formula of this compound, High-Resolution Mass Spectrometry (HRMS) is the technique of choice. nih.govuni-halle.de HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, allowing for the unambiguous determination of its elemental composition. delpharm.com For this compound, HRMS analysis determined its molecular formula to be C₁₈H₁₀Cl₂N₂. nih.gov This technique is also invaluable for observing the characteristic isotopic patterns of halogenated compounds, which was key in identifying this compound as a dichlorinated molecule. nih.govuni-halle.de Furthermore, tandem mass spectrometry (MS/MS) experiments provide information on the fragmentation patterns of the molecule, which helps to confirm the proposed structure. delpharm.com
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Reference |
| Appearance | Brown, amorphous powder | nih.gov |
| HRMS (ESI) | m/z [M-H]⁻ calcd for C₁₈H₁₁Cl₂N₂⁻: 323.0148, found: 323.0146 | nih.gov |
| NMR | 1D and 2D NMR data consistent with an indolo[2,3-a]carbazole structure | nih.govuni-halle.de |
Stereochemical Analysis and Absolute Configuration Assignment (If Applicable)
Based on the elucidated chemical structure, this compound is an achiral molecule. Its core is a planar, aromatic indolocarbazole system that lacks any stereogenic centers or elements of axial chirality that would necessitate a stereochemical assignment. Therefore, a stereochemical analysis to determine an absolute configuration is not applicable to this compound. The focus of structural analysis for this compound and its analogs remains on determining the connectivity and substitution patterns on the aromatic core. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Ambigol A |
| Arcyriaflavin A |
| K252c |
| This compound |
| Tjipanazole I |
| Tjipanazole K |
| Tjipanazole L |
Biosynthetic Pathways and Genetic Basis of Tjipanazole D Production
Proposed Biosynthetic Cascade for Tjipanazole D
The formation of this compound is hypothesized to proceed through a multi-step enzymatic cascade, which includes precursor modification, dimerization, core structure formation, and unique ring cleavage events. nih.gov This pathway shares similarities with the biosynthesis of other well-known indolocarbazoles like rebeccamycin (B1679247) and staurosporine (B1682477) but possesses distinct features that lead to the unique structure of this compound. nih.govresearchgate.net
The biosynthesis of this compound commences with two molecules of L-tryptophan. nih.gov A series of key biotransformations converts these simple precursors into the complex final structure. These transformations include:
Halogenation: The initial proposed step involves the chlorination of the tryptophan molecule. nih.gov
Oxidative Deamination: Following halogenation, an oxidative deamination reaction occurs. nih.gov
Dimerization: Two molecules of the modified tryptophan intermediate are then joined together. nih.gov
Aryl-Aryl Coupling: An intramolecular cyclization reaction forms the core carbazole (B46965) ring system. nih.gov
Ring Cleavage: A crucial and distinctive step in this compound biosynthesis is the cleavage and removal of a pyrrole (B145914) ring that is typically present in related indolocarbazoles. nih.gov
The proposed biosynthetic pathway is catalyzed by a series of dedicated enzymes encoded within a specific gene cluster. nih.gov Drawing analogies from the well-studied biosynthesis of rebeccamycin, the initial steps are thought to proceed as follows:
Halogenation: The pathway is likely initiated by the halogenation of L-tryptophan, catalyzed by the putative FADH₂-dependent tryptophan halogenase, Tjp10. This enzyme installs a chlorine atom onto the indole (B1671886) ring, yielding 5-chloro-tryptophan. nih.gov
Oxidation and Imine Formation: The monoamine oxidase Tjp1 then acts on 5-chloro-tryptophan to produce 5-chloro-indole-3-pyruvate imine. nih.gov
Dimerization: Subsequently, Tjp2, which shows homology to chromopyrrolic acid synthases, catalyzes the dimerization of two 5-chloro-indole-3-pyruvate imine molecules. This reaction forms a carbon-carbon bond between the β-carbon atoms of the two indole units. nih.gov
Indolocarbazole Core Formation: An aryl-aryl coupling between the C-2 carbons of the two indole moieties is then catalyzed by a cytochrome P450 enzyme, a homolog of StaP. This reaction, proceeding via indole cation radicals, forms the characteristic indolocarbazole core. nih.gov Following this, FAD-binding monooxygenases, likely Tjp7 and Tjp8, are believed to modify the resulting pyrrole substructure. nih.gov
The major intermediates in this cascade leading to the core structure include 5-chloro-tryptophan and 5-chloro-indole-3-pyruvate imine. nih.gov
Structural diversity among the tjipanazoles arises from specific enzymatic modifications, most notably halogenation and a unique ring cleavage event.
Halogenation: The introduction of chlorine atoms is a key diversification step, catalyzed by the halogenase Tjp10. nih.gov This initial modification is crucial for the subsequent biosynthetic steps and the final structure of many tjipanazole derivatives. nih.govuni-halle.de
Ring Cleavage: A defining feature of this compound is the absence of the pyrrolo[3,4-c] ring, which is a common substructure in related compounds like staurosporine and rebeccamycin. nih.gov The biosynthetic pathway must therefore include a mechanism for its removal. The proposed mechanism involves the oxidative degradation of a hemiaminal intermediate, tjipanazole J. nih.gov This hypothesis is supported by the detection of nearly all intermediates of this proposed degradative pathway in extracts of F. ambigua. nih.gov The genes thought to be responsible for this unique ring cleavage are Tjp3, Tjp4, Tjp5, and Tjp6, as they have no known counterparts in the biosynthetic gene clusters of indolocarbazoles that retain the pyrrolo ring. nih.gov
Enzymatic Steps and Intermediates Leading to the Tjipanazole Core
Identification and Characterization of the Tjipanazole Biosynthetic Gene Cluster (BGC)
The set of genes responsible for producing this compound has been identified in the genome of Fischerella ambigua (Näg.) Gomont 108b. nih.govresearchgate.net Analysis of this putative biosynthetic gene cluster (BGC), designated as the 'tjp' cluster, has provided significant insights into the enzymatic machinery behind tjipanazole formation. nih.govresearchgate.net
Genomic analysis reveals that the tjipanazole (tjp) BGC shares similarities with the biosynthetic gene clusters for staurosporine (sta) from Streptomyces sp. TP-A0274 and rebeccamycin (reb) from Lechevalieria aerocolonigenes. nih.govresearchgate.net All three clusters contain homologous genes for key steps such as tryptophan modification and indolocarbazole core formation. nih.gov
However, a key distinction is the presence of a unique set of genes in the tjp cluster—Tjp3, Tjp4, Tjp5, and Tjp6. These genes lack homologs in the sta and reb BGCs. nih.gov This genetic difference strongly correlates with the structural difference of the final products, specifically the absence of the pyrrolo[3,4-c] ring in this compound. nih.gov This suggests that the products of these unique genes are involved in the cleavage of this ring system. nih.gov
Table 1: Comparison of Key Gene Homologs in Indolocarbazole BGCs
| Function | Tjipanazole (tjp) Cluster Gene | Staurosporine (sta) Cluster Homolog | Rebeccamycin (reb) Cluster Homolog |
|---|---|---|---|
| Tryptophan Halogenase | Tjp10 | - | RebH |
| Tryptophan Oxidase/Imine Formation | Tjp1 | StaO | RebO |
| Dimerization/CPA Synthase | Tjp2 | StaD | RebD |
| Aryl-Aryl Coupling (P450) | (Putative) | StaP | RebP |
| Pyrrole Modification (FAD Monooxygenase) | Tjp7/Tjp8 | StaC | RebC |
| Pyrrolo Ring Cleavage | Tjp3, Tjp4, Tjp5, Tjp6 | - | - |
Based on sequence homology to characterized enzymes from other pathways, several key enzymes in the tjp cluster have been functionally annotated. nih.govresearchgate.net
Tjp10 (Halogenase): This enzyme is annotated as a putative FADH₂-dependent tryptophan halogenase. It is responsible for the initial chlorination of the L-tryptophan precursor, a critical step in the biosynthesis of chlorinated tjipanazoles. nih.gov
Tjp1 (Oxidase): Annotated as a monoamine oxidase, Tjp1 is proposed to convert 5-chloro-tryptophan into 5-chloro-indole-3-pyruvate imine. nih.gov
Tjp2 (Synthase): This enzyme shows homology to chromopyrrolic acid (CPA) synthases and is believed to catalyze the dimerization of two modified tryptophan units. nih.gov
Tjp7/Tjp8 (Oxidases): These are FAD-binding monooxygenases. Interestingly, Tjp7 shows homology to the N-terminal half of RebC/StaC, while Tjp8 is homologous to the C-terminal half. It is hypothesized that they act together as a multifunctional enzyme to modify the pyrrole substructure of the indolocarbazole intermediate. nih.gov
Tjp3-6 (Putative Cleavage Enzymes): As these genes lack homologs in related BGCs that produce intact indolopyrrolocarbazoles, they are implicated in the unique pyrrolo ring cleavage that leads to the formation of this compound. nih.gov
Genomic Analysis and Comparison with Related Indolocarbazole BGCs
Chemoenzymatic and Synthetic Biology Approaches to this compound and Analog Production
The elucidation of the this compound biosynthetic pathway opens avenues for its production and the generation of novel analogs through chemoenzymatic synthesis and synthetic biology. While dedicated research on these approaches for this compound is still emerging, principles from related indolocarbazole systems provide a roadmap for future endeavors.
Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical synthesis. For indolocarbazole synthesis, this could involve using enzymes for key stereoselective steps, such as glycosylation or specific hydroxylations, on a chemically synthesized core structure. While specific chemoenzymatic routes to this compound are not yet extensively documented, the total synthesis of this compound and I has been reported, laying the groundwork for incorporating enzymatic transformations. acs.org For instance, glycosyltransferases from other indolocarbazole pathways could potentially be used to append sugar moieties to the this compound aglycone, creating novel glycosylated analogs.
Synthetic biology offers a powerful toolkit to re-engineer the biosynthesis of natural products. nih.gov One promising approach is the heterologous expression of the tjp gene cluster in a more amenable host organism, such as E. coli or Streptomyces. This would enable the optimization of production titers and facilitate pathway engineering. dtu.dk
Furthermore, pathway refactoring, a synthetic biology technique that involves redesigning and rebuilding a biosynthetic pathway, could be employed to enhance the production of this compound or to generate novel derivatives. nih.gov This could involve swapping enzymes from other indolocarbazole pathways to create hybrid BGCs. For example, the halogenase from the rebeccamycin pathway could be integrated to explore different halogenation patterns on the tjipanazole scaffold. Similarly, engineering the cytochrome P450 enzymes could lead to analogs with altered oxidation patterns.
The generation of novel indolocarbazole derivatives through combinatorial biosynthesis has been successfully demonstrated for compounds like rebeccamycin and staurosporine, where genes from different pathways have been mixed and matched to create new structures. rsc.org This precedent suggests that similar strategies could be highly effective for expanding the chemical diversity of the tjipanazole family.
Table 2: Potential Chemoenzymatic and Synthetic Biology Strategies for this compound
| Approach | Description | Potential Outcome |
|---|---|---|
| Chemoenzymatic Synthesis | Combining chemical synthesis of the core scaffold with enzymatic modifications. | Stereoselective synthesis of this compound and glycosylated or hydroxylated analogs. |
| Heterologous Expression | Transferring the tjp gene cluster to a robust production host. | Increased production yields and simplified downstream processing. |
| Pathway Refactoring | Redesigning the tjp biosynthetic pathway with new regulatory elements or enzymes. | Optimized production and generation of novel, non-natural tjipanazole analogs. |
| Combinatorial Biosynthesis | Combining genes from the tjp cluster with those from other indolocarbazole pathways. | Creation of a library of hybrid indolocarbazole compounds with diverse structures and activities. |
Chemical Synthesis and Analog Development of Tjipanazole D
Total Synthesis Strategies for Tjipanazole D
The construction of the complex indolo[2,3-a]carbazole (B1661996) core of this compound has been approached through various strategic disconnections, leading to several successful total syntheses. These routes often rely on powerful and classic bond-forming reactions to assemble the intricate heterocyclic system.
The Fischer indole (B1671886) synthesis stands out as a cornerstone reaction in many approaches to this compound and related indolocarbazoles. rsc.orgresearchgate.net This venerable method provides a direct route to the indole nucleus from arylhydrazines and enolizable ketones or aldehydes. rsc.org In a foundational synthesis, this compound was achieved via a Fischer indolization reaction between two equivalents of p-chlorophenylhydrazine hydrochloride and 1,2-cyclohexanedione (B122817), which yielded the target compound in a 54% yield. rsc.org More recent strategies have employed a two-fold Fischer indolization under greener conditions, using L-(+)-tartaric acid and N,N-dimethyl urea, starting from cyclohexanone. rsc.orgrsc.orgnih.gov This highlights the robustness and adaptability of this classic reaction. A recently developed oxidative Fischer indole synthesis using α-quinazolin-4-yloxy ketones as precursors has also been successfully applied to prepare this compound. acs.orgacs.org
Olefin metathesis, a powerful carbon-carbon bond-forming reaction, has been integrated into diversity-oriented strategies to access the indolocarbazole scaffold. rsc.org Methodologies have been developed that use atom-economical reactions like ring-closing metathesis (RCM) as a key step in the synthesis of the this compound core structure. rsc.orgrsc.orgnih.gov These approaches often start with simple materials and use a sequence of reactions, including metathesis, to build complexity and generate a library of related compounds. rsc.orgacs.org
Condensation reactions are also pivotal, particularly for the formation of the final carbazole (B46965) ring. An effective strategy involves the condensation of unsymmetrical 2,2'-biindoles with (dimethylamino)-acetaldehyde diethyl acetal. acs.orgacs.orgnih.gov This method provides a rapid and efficient pathway to the indolocarbazole aglycon, achieving the synthesis of this compound from the corresponding biindole in a 71% yield. acs.orgchimia.ch This approach is notable for its efficiency, enabling the construction of the core structure in just three steps from readily available starting materials. acs.orgacs.org
Table 1: Key Reactions in the Total Synthesis of this compound
| Reaction Type | Description | Key Reagents/Conditions | Typical Yields | Citations |
|---|---|---|---|---|
| Fischer Indolization | Forms the indole ring system from an arylhydrazine and a ketone. | p-chlorophenylhydrazine, 1,2-cyclohexanedione, acid catalyst (e.g., AcOH) | 54% | rsc.org |
| Oxidative Fischer Indolization | Constructs the indole scaffold from α-quinazolin-4-yloxy ketones and arylhydrazines. | α-quinazolin-4-yloxy ketone, arylhydrazine, HOAc, 120 °C | Moderate (40-54%) | acs.orgacs.org |
| Two-fold Fischer Indolization | A "green" approach to form the indolocarbazole core. | L-(+)-tartaric acid, N,N-dimethyl urea | 46-78% (for various indolocarbazoles) | rsc.org |
| Condensation Reaction | Forms the central carbazole ring from a 2,2'-biindole precursor. | 2,2'-biindole, (dimethylamino)-acetaldehyde diethyl acetal, acetic acid | 71% | acs.orgacs.org |
| Olefin Metathesis | Used in diversity-oriented synthesis to construct key carbocyclic or heterocyclic rings. | Grubbs' catalyst | Not specified for this compound step | rsc.orgnih.govacs.org |
In the synthesis of complex molecules like this compound, controlling stereochemistry and regiochemistry is paramount. The traditional Fischer indolization can present challenges in this regard. rsc.org For instance, the reaction of an unsymmetrical ketone can lead to a mixture of regioisomeric indole products. rsc.org However, modern iterations of the reaction have demonstrated high regioselectivity. rsc.org For example, a highly regioselective Fischer indole synthesis was a key step in the total synthesis of the alkaloid tubifolidine. rsc.org
In the context of this compound synthesis, the symmetry of the 1,2-cyclohexanedione precursor circumvents the issue of regioselectivity in the initial Fischer indolization. rsc.org However, for creating unsymmetrical analogs, regiocontrol is a significant consideration. Strategies using site-marked precursors, such as the oxidative Fischer indole synthesis starting from α-quinazolin-4-yloxy ketones, have been developed to ensure complete regioselectivity. acs.org Stereocontrol becomes more critical when synthesizing glycosylated analogs or those with chiral centers on the carbazole framework. The synthesis of glycosides, for instance, requires careful control of the anomeric center to achieve the desired stereochemistry of the glycosidic bond. acs.orgbeilstein-journals.org
Strategies that rapidly build the indolocarbazole core in a few steps from simple starting materials represent a significant leap in efficiency. acs.orgacs.org For example, the three-step synthesis of the this compound aglycon from ortho-nitrostyrenes via a 2,2'-biindole intermediate is a hallmark of synthetic efficiency. acs.orgacs.org This is a marked improvement over longer, more linear sequences. The use of one-pot procedures, such as the copper-catalyzed Chan–Lam reaction followed by sequential oxidative Fischer indole synthesis, further enhances efficiency by reducing the number of purification steps and minimizing material loss. acs.orgacs.org
Another challenge is the synthesis of unsymmetrically substituted indolocarbazoles, which requires robust methods for preparing unsymmetrical biindole precursors. researchgate.netacs.org The development of palladium-catalyzed reductive cyclizations and sequential alkynylation-cycloisomerization processes has provided reliable access to these crucial intermediates, paving the way for more efficient and flexible syntheses of diverse Tjipanazole analogs. researchgate.netacs.org Overcoming issues like the use of hazardous reagents and the generation of toxic byproducts remains an ongoing goal, with a push towards greener reaction conditions. rsc.orgproteogenix.science
Stereocontrol and Regioselectivity in Complex Synthesis
Semi-Synthesis and Biotransformation for this compound Modifications
While total synthesis provides complete control over molecular construction, semi-synthesis and biotransformation offer alternative routes for generating analogs. Semi-synthesis starts from a readily available natural product and chemically modifies it. Analogues of tjipanazoles have been successfully obtained by semi-synthesis starting from rebeccamycin (B1679247), an antitumor antibiotic with a related indolocarbazole structure. nih.gov This approach leverages the complex scaffold produced by nature to access novel derivatives.
Biotransformation uses enzymes or whole organisms to perform chemical modifications on a substrate. mhmedical.com While specific biotransformation studies to modify this compound are not extensively detailed, research into its biosynthesis provides insights into potential enzymatic modifications. The proposed biosynthetic pathway for this compound involves several enzymes, including a halogenase, an oxidase, a cytochrome P450 enzyme, and a FAD-binding monooxygenase. nih.govuni-halle.de These enzymes could potentially be harnessed to create novel analogs through biocatalytic processes, offering a green and highly selective method for chemical modification.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
To understand how the structure of this compound relates to its biological activity, researchers design and synthesize a variety of analogs. These SAR studies are crucial for identifying the key chemical features responsible for its effects and for developing new compounds with improved potency or selectivity.
The design of this compound analogs is guided by rational principles based on the extensive knowledge of the broader indolocarbazole class of compounds. acs.org The indolo[2,3-a]carbazole skeleton is recognized as a privileged scaffold in drug discovery. acs.orgacs.org SAR studies on related compounds have shown that the biological activity is highly dependent on the substitution pattern around the aromatic core and the nature of any attached glycosidic units. acs.orgnih.gov
For instance, studies have revealed that the loss of the pyrrolo[3,4-c] ring, which distinguishes this compound from compounds like arcyriaflavin A, can decrease inhibitory activity against certain targets like the ABCG2 transporter. nih.gov Furthermore, the position and number of halogen substituents significantly impact activity. nih.gov The synthesis of analogs with varied substituents on the indole rings and the central carbazole ring allows for a systematic exploration of these structure-activity relationships. acs.orgnih.gov These synthetic efforts, which provide rapid access to functionalized aglycones, are essential for building libraries of compounds to define their biological profiles fully. acs.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tjipanazole I |
| Tjipanazole B |
| Tjipanazole E |
| Tjipanazole F1 |
| Tjipanazole K |
| Tjipanazole L |
| Tjipanazole M |
| Rebeccamycin |
| Arcyriaflavin A |
| Tubifolidine |
| p-chlorophenylhydrazine |
| 1,2-cyclohexanedione |
Exploration of Substituent Effects on Core Structure
The biological activity of tjipanazole derivatives is significantly influenced by the nature and position of substituents on their core indolocarbazole or related structures. Structure-activity relationship (SAR) studies have been crucial in elucidating the chemical features essential for their function, particularly as inhibitors of the ABCG2 transporter, a protein associated with multidrug resistance in cancer. nih.govuni-halle.de
Research comparing various naturally occurring and semi-synthetic tjipanazoles has revealed several key structural determinants for activity:
The Pyrrolo[3,4-c] Ring System: The presence of the imide-containing pyrrolo[3,4-c] ring, which completes the indolocarbazole system in compounds like tjipanazole K and M, is a critical factor for potent ABCG2 inhibition. nih.govuni-halle.de Tjipanazoles D and I, which lack this ring system due to a biosynthetic cleavage, exhibit significantly weaker inhibitory activity. nih.govresearchgate.net This suggests that the planar, extended aromatic system and the hydrogen bonding capabilities of the imide group are important for target interaction. The importance of this ring for the inhibitory activities of other indolocarbazoles against protein kinase C (PKC) and cyclin-dependent kinases (CDK) has also been noted. nih.gov
Halogenation Patterns: The position and number of halogen substituents, specifically chlorine atoms, have a modulatory effect on bioactivity. The addition of two chlorine substituents at positions C-3 and C-9 was found to decrease the inhibitory activity against ABCG2. nih.gov This contrasts with this compound, which possesses chlorine atoms at the 5 and 11 positions. nih.gov Studies on related indolocarbazoles have also shown that halogenation at the C-3 and/or C-9 positions can reduce activity against various targets, including PKC. nih.gov
Modification at C-5: The nature of the substituent at the C-5 position also plays a role. It has been observed that exchanging a carbonyl group at this position with a methylene (B1212753) group can increase inhibitory activity against ABCG2. nih.gov
These findings are summarized in the comparative inhibitory activities of several tjipanazole derivatives against the ABCG2 transporter. Tjipanazole M, which possesses the intact pyrrolo[3,4-c] ring, shows the highest activity among the tested tjipanazoles, comparable to the known inhibitor arcyriaflavin A. nih.govuni-halle.de In contrast, derivatives lacking this ring or featuring additional chlorine atoms are considerably less active. nih.govresearchgate.net
Table 1: Inhibitory Activity of Tjipanazole Analogs Against ABCG2 Transporter
| Compound | Core Structure Feature | IC₅₀ (μM) |
|---|---|---|
| Tjipanazole M (5) | Contains pyrrolo[3,4-c] ring | 11 |
| Tjipanazole I (2) | Lacks pyrrolo[3,4-c] ring | 35 |
| This compound (1) | Lacks pyrrolo[3,4-c] ring | 43 |
| Tjipanazole K (3) | Contains pyrrolo[3,4-c] ring | 75 |
| Tjipanazole L (4) | Lacks pyrrolo[3,4-c] ring, additional Cl substituents | ~100 |
| Arcyriaflavin A (8) | Contains pyrrolo[3,4-c] ring (Reference) | 9 |
Data sourced from Halogenation‐Guided Chemical Screening Provides Insight into Tjipanazole Biosynthesis by the Cyanobacterium Fischerella ambigua. nih.gov
Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation
The development of this compound analogs and related indolocarbazoles benefits significantly from modern high-throughput synthetic methodologies like combinatorial chemistry and parallel synthesis. google.co.inmdpi.com These strategies enable the rapid generation of large, diverse collections of molecules, known as chemical libraries, which can be efficiently screened for desired biological activities. wikipedia.orgnih.gov
Combinatorial chemistry refers to the systematic and repetitive process of connecting a set of different chemical "building blocks" to create a vast number of diverse molecular entities. unu-merit.nl A key technique in this field is the "split-mix" (or "split and pool") synthesis, often performed on a solid-phase support like resin beads. wikipedia.orgyoutube.com In this method, the solid support is divided into portions, a different building block is coupled to each, and then all portions are mixed together before being split again for the next reaction cycle. This process allows for the exponential generation of a multitude of unique compounds. wikipedia.org
Parallel synthesis , a related approach, involves synthesizing compounds simultaneously in separate reaction vessels, such as the wells of a microtiter plate. mdpi.comyoutube.com While it typically produces smaller libraries than the split-mix method, parallel synthesis has the distinct advantage that the identity and structure of the compound at each location are known throughout the process, simplifying subsequent characterization and screening. wikipedia.orgnih.gov
For the tjipanazole scaffold, these approaches are highly applicable. Diversity-oriented synthesis strategies have been reported for creating indolocarbazole libraries, which include the core structure of this compound. google.co.inresearchgate.net These syntheses can employ foundational reactions like the Fischer indole synthesis under green conditions, followed by diversification steps using reactions such as olefin metathesis. google.co.in Starting from a common precursor, a library of decorated indoles and indolocarbazoles can be designed and synthesized, allowing for a systematic exploration of the structure-activity landscape. researchgate.net
Furthermore, semi-synthesis provides another avenue for library generation. Analogs of tjipanazoles have been created by chemically modifying rebeccamycin, a structurally related natural product. nih.gov This approach allows for the targeted introduction of new functional groups to produce novel derivatives for biological evaluation, such as dinitro derivatives. nih.gov The combination of total synthesis, diversity-oriented strategies, and semi-synthesis provides a powerful toolkit for generating extensive libraries of tjipanazole analogs to identify compounds with optimized properties.
Mechanistic Investigations of Tjipanazole D Biological Activities in Research Models
Evaluation of Modulatory Effects on Cellular Processes in In Vitro Systems
Research into the natural product Tjipanazole D, an indolocarbazole alkaloid isolated from cyanobacteria such as Fischerella ambigua, has explored its effects on various cellular processes in laboratory settings. nih.govnih.govinnovareacademics.inthieme-connect.com These investigations have primarily utilized in vitro systems to characterize its biological activity profile.
A significant area of investigation for this compound and its structural analogues has been their ability to modulate the function of ATP-binding cassette (ABC) transporters. nih.gov These transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), are clinically relevant as they can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. nih.govresearchgate.net
Due to the structural similarity of tjipanazoles to known ABCG2 inhibitors like arcyriaflavin A, this compound was evaluated for its inhibitory activity against this transporter. nih.gov In a research setting, this compound demonstrated weak inhibitory activity against ABCG2, with a reported half-maximal inhibitory concentration (IC₅₀) of 43 μM. nih.gov This activity was considerably weaker than that of other related tjipanazoles, such as Tjipanazole M (IC₅₀ of 11 μM), and the established inhibitor arcyriaflavin A (IC₅₀ of 9 μM). nih.gov Structure-activity relationship studies suggest that the absence of a pyrrolo[3,4-c] ring in this compound's structure contributes to its lower inhibitory activity compared to other analogues that possess this feature. nih.govresearchgate.net
| Compound | ABCG2 Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|
| This compound | 43 μM | nih.gov |
| Tjipanazole I | 35 μM | nih.gov |
| Tjipanazole K | 75 μM | nih.gov |
| Tjipanazole L | ~100 μM (estimated) | nih.gov |
| Tjipanazole M | 11 μM | nih.gov |
| Arcyriaflavin A (Control) | 9 μM | nih.gov |
In studies evaluating the cytotoxic potential of this compound, the compound was found to have no significant effect on the proliferation or viability of certain cell lines. Specifically, research has reported that this compound exhibited no cytotoxic activity against KB cells, a human oral squamous carcinoma cell line. nih.govthieme-connect.com Further investigations also found a lack of general cytotoxic activity for this compound. nih.gov This is in contrast to other compounds isolated from Fischerella ambigua, such as ambigols A and B, which did show cytotoxic effects. nih.govinnovareacademics.in
This compound has demonstrated moderate antibacterial properties in laboratory tests. nih.govthieme-connect.com Its activity is primarily directed against Gram-positive bacteria. nih.govtandfonline.com Specific research findings indicate activity against Bacillus subtilis and Micrococcus luteus. arabjchem.org However, the compound was found to lack antifungal activity in studies screening for such properties. nih.govarabjchem.org
| Microorganism Strain | Observed Activity | Reference |
|---|---|---|
| Gram-positive bacteria (general) | Moderate antibacterial activity | nih.gov |
| Bacillus subtilis | Activity observed (MIC > 5.0 µg/disk) | arabjchem.org |
| Micrococcus luteus | Activity observed (MIC > 5.0 µg/disk) | arabjchem.org |
| Fungi (general) | No activity | nih.govarabjchem.org |
Effects on Cellular Proliferation and Viability in Cell Lines (Research Focus, not Clinical Efficacy)
Elucidation of Molecular Mechanisms of Action and Target Engagement
Investigations into the molecular mechanisms of this compound have focused on identifying its direct protein targets and characterizing the biochemical nature of these interactions.
The primary molecular target identified for this compound through in vitro screening is the multidrug resistance transporter ABCG2. nih.gov Its structural classification as an indolocarbazole places it in a class with compounds known to interact with various protein targets, most notably protein kinases. nih.govscispace.com However, direct testing of this compound revealed that it did not inhibit Protein Kinase C (PKC). nih.gov The indolocarbazole scaffold is shared by potent kinase inhibitors like staurosporine (B1682477) and the antitumor agent rebeccamycin (B1679247). nih.govscispace.com The structural differences, particularly the cleaved pyrrolo[3,4-c] ring in this compound, likely account for its different target engagement profile compared to these other indolocarbazoles. nih.gov Currently, beyond ABCG2, specific protein or pathway targets for this compound have not been extensively reported in the reviewed literature.
The biochemical interaction between this compound and its identified target, ABCG2, has been characterized as inhibitory. nih.gov Enzyme inhibition assays were used to determine the potency of this interaction, yielding an IC₅₀ value of 43 μM. nih.gov This quantifies the concentration of this compound required to inhibit 50% of the ABCG2 transporter's activity in the specific experimental system used. nih.gov The characterization further involved comparing its inhibitory activity against that of other tjipanazole derivatives, which helped to establish a preliminary structure-activity relationship. nih.gov This relationship indicates that structural features, such as the intactness of the pyrrolo[3,4-c] ring system, are important for potent inhibition of ABCG2. nih.govuni-halle.de
Transcriptomic and Proteomic Profiling in Response to this compound Exposure in Research Models
Currently, there is no publicly available research data on the transcriptomic or proteomic profiling of any research models in response to this compound exposure. Such studies, which would analyze the global changes in gene expression (transcriptomics) or protein levels (proteomics), have not yet been published in the scientific literature.
Structure-Activity Relationship (SAR) Studies of this compound and Analogs in Biological Assays
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity. These investigations help in identifying the key structural features responsible for the compound's effects and guide the design of new, potentially more potent and selective analogs.
Correlation of Structural Motifs with Biological Potency
Recent research has begun to elucidate the structure-activity relationships for this compound and its analogs, particularly concerning their activity as inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.
A key study isolated several tjipanazoles from the cyanobacterium Fischerella ambigua, including this compound, I, K, L, and M, and compared their inhibitory activity against ABCG2 with the known indolocarbazole, arcyriaflavin A. nih.gov The findings from this research highlight the importance of specific structural features for biological potency.
The core indolocarbazole scaffold is a fundamental requirement for the observed activity. However, modifications at various positions significantly impact the inhibitory potential. One of the most critical features appears to be the pyrrolo[3,4-c] ring system. Tjipanazole K, which possesses this ring, demonstrated notable transporter inhibition. researchgate.net In contrast, compounds that lack this specific ring structure were found to be considerably less active. researchgate.net
Halogenation, specifically chlorination, also plays a significant role in modulating the biological activity. The presence and position of chlorine atoms on the indole (B1671886) rings can either enhance or diminish the inhibitory effect. For instance, the addition of chlorine at the C-3 and/or C-9 positions of arcyriaflavin A has been shown in other studies to decrease its inhibitory activity against protein kinase C (PKC) and its CDK4 inhibition. nih.gov In the context of ABCG2 inhibition, this compound, which is chlorinated, displayed weaker activity compared to some of its analogs. nih.gov
The inhibitory activities of this compound and its analogs against the ABCG2 transporter are summarized in the table below.
| Compound | IC₅₀ (µM) against ABCG2 | Reference |
| This compound | 43 | nih.gov |
| Tjipanazole I | 35 | nih.gov |
| Tjipanazole K | 75 | nih.gov |
| Tjipanazole L | ~100 | nih.gov |
| Tjipanazole M | 11 | nih.gov |
| Arcyriaflavin A | 9 | nih.gov |
| Ko143 (positive control) | Complete Inhibition | researchgate.net |
This data clearly indicates that Tjipanazole M and arcyriaflavin A are the most potent inhibitors of ABCG2 in this series, while this compound is moderately active. nih.gov The much lower activity of Tjipanazole L suggests that its specific structural modifications are detrimental to its inhibitory function against this transporter. nih.gov These SAR insights are valuable for the future design of more effective ABCG2 inhibitors based on the tjipanazole scaffold.
Computational Modeling and Docking Studies to Predict Interactions
As of now, there are no specific computational modeling or molecular docking studies published in the scientific literature that focus on this compound and its direct interactions with biological targets. While such studies are a common and powerful tool for predicting the binding modes of small molecules within the active sites of proteins and for rationalizing structure-activity relationships, they have not yet been reported for this compound itself.
However, computational studies have been performed on structurally related molecules. For instance, molecular docking has been used to investigate the binding patterns of other heterocyclic compounds, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs, with their biological targets. nih.gov These studies have helped to identify key hydrophobic interactions that are important for the binding of these molecules. nih.gov Given the structural similarities between the indolocarbazole core of tjipanazoles and other kinase inhibitors, it is plausible that future computational work on this compound could reveal its binding mode in targets like ABCG2 or various protein kinases. Such studies would be instrumental in guiding the rational design of novel this compound analogs with improved potency and selectivity.
Advanced Analytical and Preclinical Research Methodologies for Tjipanazole D
Development of Quantitative Analytical Methods for Tjipanazole D in Complex Research Matrices.researchgate.netrsc.org
The quantitative analysis of this compound and its metabolites in complex biological matrices is fundamental for understanding its pharmacological profile. Various sophisticated analytical techniques have been developed to ensure sensitivity, specificity, and accuracy in its detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes.uni-greifswald.demassey.ac.nz
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. uni-greifswald.demassey.ac.nz The separation of this compound from complex mixtures, such as crude extracts or biological samples, is typically achieved using reversed-phase columns. uni-greifswald.de For instance, a Gemini C18 column has been effectively utilized in the analytical separation of this compound and its related compounds. uni-greifswald.de
The detection of this compound following HPLC separation can be accomplished through various detectors. A Diode Array Detector (DAD) is commonly employed, allowing for the spectral analysis of the eluted peaks to confirm the identity of the compound. uni-greifswald.de The selection of an appropriate solvent gradient is crucial for achieving optimal separation. A common method involves a gradient of methanol (B129727) in water, often with the addition of 0.05% trifluoroacetic acid (TFA) to improve peak shape and resolution. uni-greifswald.de
The development of quantitative HPLC methods requires careful validation. This includes establishing a linear relationship between the concentration of this compound and the detector response. Studies have shown that for quantitative purposes, the biomass concentration for extraction and subsequent HPLC analysis should be optimized to avoid saturation of the detector, with a concentration of around 15 mg biomass/mL of solvent being suggested as an upper limit. uni-greifswald.de
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatives.researchgate.netrsc.orgresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile organic compounds and can be applied to study the volatile metabolites related to this compound biosynthesis or its degradation products. researchgate.netresearchgate.net While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is invaluable for identifying and quantifying smaller, more volatile molecules within the same biological extracts. researchgate.net
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS) for Metabolite Profiling.benchchem.comnih.govacs.org
Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS and HRMS), are indispensable for the detailed metabolite profiling of this compound and the elucidation of its biosynthetic pathway. nih.govacs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. nih.gov
For this compound, HRMS analysis has been used to confirm its molecular formula. nih.gov The technique is sensitive enough to detect and identify various halogenated derivatives of tjipanazole in complex extracts. nih.gov For example, a Q Exactive Plus mass spectrometer equipped with a heated electrospray ionization (ESI) source, coupled to an UltiMate 3000 HPLC system, has been successfully used for this purpose. nih.gov Software tools like HaloSeeker have been specifically developed to aid in the identification of halogenated natural products within large HRMS datasets. nih.gov
LC-MS/MS is crucial for structural elucidation and for differentiating between isomers. By analyzing the fragmentation patterns of the parent ions, researchers can gain detailed structural information about the metabolites. This has been instrumental in identifying new tjipanazole derivatives, such as tjipanazoles K, L, and M, and in proposing a detailed biosynthetic pathway for these compounds. nih.gov All named metabolites and intermediates in the proposed pathway for tjipanazoles have been detected using HPLC-HRMS as [M-H]⁻ ions in the extracts of Fischerella ambigua. nih.govresearchgate.net
In Vivo Pharmacological Profiling in Non-Human Research Models (Excluding Clinical Human Trials and Safety/Adverse Effects).researchgate.netnih.govscribd.comstudylib.net
The in vivo pharmacological profiling of this compound in non-human research models is essential to understand its behavior within a living system and to explore its therapeutic potential. These studies encompass the evaluation of its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects in relevant disease models.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models.lookchem.com
While specific, detailed ADME studies for this compound are not extensively published, theoretical ADME profiling based on its physicochemical properties can provide initial insights. lookchem.com Computational tools can be used to predict parameters like blood-brain barrier penetration potential based on calculated log BB values. lookchem.com The structural characteristics of indolocarbazoles, the class of compounds to which this compound belongs, are known to influence their pharmacokinetic properties. lookchem.com Further empirical studies in animal models are necessary to fully characterize the ADME profile of this compound.
Pharmacodynamic Biomarkers and Efficacy in In Vivo Disease Models (e.g., Infectious Disease Models, Cancer Models for Mechanism Studies).uni-halle.deresearchgate.netresearchgate.net
The pharmacodynamic effects of this compound and its analogs have been investigated in various in vivo models, particularly in the context of cancer research. uni-halle.deresearchgate.net While some reports indicate that this compound itself shows no significant biological activity in certain assays, structurally related indolocarbazoles have demonstrated noteworthy effects. researchgate.netresearchgate.nettum.de
In the field of oncology, indolocarbazole derivatives have been studied for their antitumor activity. researchgate.net For example, the efficacy of related compounds has been assessed in models such as Lewis epidermoid lung carcinoma in mice. researchgate.net In such studies, the antitumor effect is often evaluated by measuring the inhibition of tumor growth in treated animals compared to a control group. researchgate.net Some indolocarbazole derivatives have shown the ability to decrease tumor growth by a significant percentage over the course of the study. researchgate.net
Furthermore, research has explored the potential of indolocarbazoles as inhibitors of multidrug resistance transporters, such as ABCG2, which are often overexpressed in cancer cells. nih.govuni-halle.de The inhibitory activity of tjipanazole derivatives against ABCG2 has been tested, with some analogs showing promising results. nih.govuni-halle.de For instance, Tjipanazole M, a related compound, exhibited inhibitory activity against ABCG2, and structure-activity relationship studies have suggested that the pyrrolo[3,4-c] ring and chlorination pattern are important features for this activity. nih.govuni-halle.de Although this compound itself was found to have weaker activity in this specific assay, these findings highlight a potential mechanism of action for this class of compounds that could be explored further in in vivo cancer models. nih.gov
While this compound has been reported to have antibacterial properties, detailed in vivo efficacy studies in infectious disease models are not widely available. massey.ac.nzresearchgate.net
Table of Analytical Data for this compound and Related Compounds
| Compound | Analytical Technique | Key Findings | Reference |
| This compound | HPLC | Separation achieved using a Gemini C18 column with a methanol/water gradient. | uni-greifswald.de |
| This compound | HRMS (ESI) | Calculated m/z: 323.0148 [M-H]⁻, Found: 323.0146. | nih.gov |
| Tjipanazole I | HRMS (ESI) | Identified alongside this compound in Fischerella ambigua. | nih.gov |
| Tjipanazole K | HRMS (ESI) | Identified as a new natural product from Fischerella ambigua. | nih.gov |
| Tjipanazole L | HRMS (ESI) | Identified as a new natural product from Fischerella ambigua. | nih.gov |
| Tjipanazole M | HRMS (ESI) | Molecular formula C₂₀H₁₀ClN₃O₂ established by [M-H]⁻ ion at m/z 358.0390. | nih.gov |
Advanced Imaging Techniques for Compound Localization and Target Engagement in Research Models
Understanding the spatial and temporal distribution of a therapeutic compound within a biological system is fundamental to preclinical research. For an agent like this compound, determining if it reaches its intended tissue, cellular, and subcellular targets is crucial for validating its mechanism of action and interpreting efficacy studies. Advanced imaging technologies provide powerful, often non-invasive, windows into these processes, enabling researchers to visualize compound localization and confirm target engagement in complex research models. These techniques range from high-resolution microscopy in cell cultures to whole-body imaging in animal models, each offering unique insights into the pharmacokinetics and pharmacodynamics of the compound.
Fluorescence Microscopy for Subcellular Localization
Fluorescence microscopy is a cornerstone technique for visualizing the distribution of molecules within cells with high spatial resolution. By tagging a compound of interest with a fluorescent molecule (a fluorophore), its location can be tracked within cellular compartments.
Principles and Applications: Confocal microscopy and single-molecule localization microscopy (SMLM) are advanced forms of fluorescence microscopy that offer enhanced resolution and reduced background noise compared to conventional widefield microscopy. oxinst.combiorxiv.org Confocal microscopy uses a pinhole to reject out-of-focus light, allowing for the optical sectioning of thick specimens and the generation of 3D reconstructions of the compound's distribution. SMLM techniques, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (dSTORM), overcome the diffraction limit of light to achieve super-resolution imaging, enabling localization with nanometer precision. oxinst.comelifesciences.orgfrontiersin.org
For compounds that are not intrinsically fluorescent, they can be chemically modified to attach a fluorophore. For instance, fluorescently-labeled derivatives of staurosporine (B1682477), an indolocarbazole closely related to the tjipanazole family, have been synthesized to serve as probes in fluorescence-based assays. revvity.comresearchgate.net These probes allow for direct visualization of the compound's interaction with its targets and its accumulation in specific organelles.
Research Findings with Related Indolocarbazoles: While specific fluorescence localization studies on this compound are not prominent in the literature, extensive research on staurosporine provides a methodological blueprint. For example, fluorescence microscopy has been employed to monitor the downstream effects of staurosporine treatment, such as the translocation of proteins like Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus during apoptosis. aacrjournals.org In these studies, immunofluorescence is used to label specific cellular proteins, and their colocalization with fluorescent organelle trackers is observed following compound administration. aacrjournals.org Other studies have used genetically encoded fluorescent sensors (e.g., FRET-based caspase sensors) to visualize the real-time induction of apoptosis by staurosporine in 3D tumor spheroids. mdpi.com Such approaches indirectly confirm the compound has reached its cellular target and elicited a functional response.
Table 1: Application of Fluorescence Microscopy in Staurosporine Research
| Technique | Research Model | Key Findings | Reference |
| Confocal Immunofluorescence Microscopy | Mel-RM melanoma cells | Staurosporine treatment induced the translocation of Apoptosis-Inducing Factor (AIF) from mitochondria to the nucleus, a key step in caspase-independent apoptosis. | aacrjournals.org |
| Light Sheet Fluorescence Microscopy (FLIM-FRET) | HeLa multicellular tumor spheroids with a FRET-based caspase-3 sensor | Application of staurosporine led to cleavage of the sensor, confirming the compound's ability to penetrate the spheroid and activate caspase-3, thus demonstrating target engagement. | mdpi.com |
| Confocal Microscopy | HEK293 cells | Staurosporine derivatives (UCN-01 and 7OSS) were shown to delocalize phosphatidylserine (B164497) (PS) from the cell membrane, which in turn affected the localization and budding of the Ebola matrix protein VP40. | nd.edu |
| Fluorescence Polarization | Purified cAMP-dependent protein kinase (PKA) | A fluorescein-labeled staurosporine derivative was synthesized and shown to bind to the ATP-binding site of PKA, demonstrating its utility as a probe for kinase binding assays. | researchgate.net |
Positron Emission Tomography (PET) and Autoradiography for In Vivo Distribution
Positron Emission Tomography (PET) is a non-invasive, quantitative imaging modality that allows for the three-dimensional visualization of a compound's distribution and target engagement throughout a living organism. frontiersin.organtarosmedical.comfrontiersin.org Autoradiography, while invasive, provides a high-resolution, ex vivo analysis of a compound's distribution in specific tissues.
Principles and Applications: Both techniques require the compound to be labeled with a radionuclide. For PET, a positron-emitting isotope such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Zirconium-89 (⁸⁹Zr) is incorporated into the compound's structure. nih.govnih.gov After administration, the radiotracer accumulates in various tissues, and the emitted positrons annihilate with electrons to produce gamma rays that are detected by the PET scanner. nih.gov This allows for the dynamic quantification of compound concentration in different organs over time, providing critical pharmacokinetic data. antarosmedical.com PET imaging can also be used to measure target engagement by observing the displacement of a radiolabeled ligand by an unlabeled drug. antarosmedical.comuark.edunih.gov
Autoradiography involves administering a radiolabeled compound (often with ³H or ¹⁴C) to an animal, followed by euthanizing the animal at a specific time point, sectioning the tissues, and exposing them to a photographic film or phosphor plate. nih.gov The resulting image reveals the precise location of the radiolabeled compound at a microscopic level.
Research Findings with Related Indolocarbazoles: The application of PET to indolocarbazoles has been explored. For instance, a ¹¹C-labeled inhibitor of GSK-3, [¹¹C]SB-216763, which shares a structural scaffold with some indolocarbazoles, demonstrated good brain uptake in rodents and non-human primates in PET studies. researchgate.net Such studies are vital for confirming that a compound can cross the blood-brain barrier and reach central nervous system targets. Similarly, autoradiography has been used to study the kinase activity of viral proteins in the presence of indolocarbazoles like Arcyriaflavin A by measuring the incorporation of radioactive phosphate (B84403) ([γ-³²P]ATP) into a substrate. nih.gov This method provides a direct measure of target enzyme inhibition. These methodologies could be directly adapted to study this compound by developing a radiolabeled version of the molecule.
Table 2: PET and Autoradiography Applications for Kinase Inhibitors and Related Compounds
| Technique | Compound/Target | Research Model | Key Findings | Reference |
| PET Imaging | [¹¹C]SB-216763 (GSK-3 inhibitor) | Rodents and Non-human primates | Demonstrated high initial uptake in GSK-3 rich brain regions, confirming brain penetrance. | researchgate.net |
| Autoradiography | Arcyriaflavin A, K252c (Indolocarbazoles) | Purified Epstein-Barr virus protein kinase | Measured the inhibition of substrate phosphorylation by the viral kinase, confirming direct target engagement. | nih.gov |
| PET Imaging | [⁸⁹Zr]Zr-Tf (Transferrin) | Pancreatic ductal adenocarcinoma (PDAC) mouse models | Non-invasively measured changes in the MYC pathway (downstream of KRAS) and assessed target engagement of anti-MYC therapies. | nih.gov |
| PET Imaging | [¹⁸F]EKZ-001 (HDAC6 inhibitor) | Non-human primates | Enabled quantification of HDAC6 target engagement in the brain, demonstrating the utility of PET for dose-occupancy studies. | uark.edu |
Mass Spectrometry Imaging (MSI) for Label-Free Localization
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of unlabeled molecules directly in tissue sections. nih.govamericanpharmaceuticalreview.com This label-free approach avoids the often complex synthesis of fluorescently- or radioactively-labeled compounds and provides high chemical specificity.
Principles and Applications: MSI works by acquiring mass spectra at discrete locations across a tissue section. An ion beam (like in Secondary Ion Mass Spectrometry, SIMS) or a laser (like in Matrix-Assisted Laser Desorption/Ionization, MALDI) rasters across the sample, desorbing and ionizing molecules from the surface at each pixel. americanpharmaceuticalreview.comnih.gov A mass spectrometer then analyzes the mass-to-charge ratio of the ions from each pixel. By plotting the intensity of a specific ion across all pixels, an image of that molecule's distribution is created. nih.gov This allows for the simultaneous mapping of the parent drug, its metabolites, and endogenous biomolecules like lipids and neurotransmitters. nih.govmdpi.com This capability is invaluable for correlating a drug's location with its pharmacological effect at a molecular level. thno.orgrsc.org
Potential Application for this compound: While specific MSI studies on this compound are not yet published, the technique is ideally suited for its preclinical evaluation. High-resolution mass spectrometry is already a key tool for the identification and structural elucidation of tjipanazoles from natural extracts. uson.mx Applying MSI to tissue sections from animal models dosed with this compound would enable researchers to visualize its penetration into target organs (e.g., tumors, specific brain regions) and identify areas of accumulation. Furthermore, it could reveal the spatial distribution of any metabolites, providing insights into the compound's stability and metabolic fate within the target tissue.
Table 3: Overview of Major Mass Spectrometry Imaging (MSI) Techniques
| Technique | Ionization Method | Key Features | Potential Application for this compound |
| MALDI-MSI | Laser desorption from a chemical matrix applied to the tissue surface. | High sensitivity for a wide range of molecules (small molecules, lipids, peptides, proteins). Versatile and widely used for drug distribution studies. | Mapping the distribution of this compound and its metabolites in whole-body sections or specific organs like the brain or tumors. |
| DESI-MSI | Electrospray-based ionization from a solvent sprayed onto the tissue surface at ambient pressure. | Requires minimal sample preparation; operates under ambient conditions. Good for analyzing lipids and small molecules on the tissue surface. | Rapidly screening tissue sections for the presence and general location of this compound without the need for vacuum conditions. |
| SIMS | A focused beam of primary ions bombards the sample surface, ejecting secondary ions. | Very high spatial resolution (down to 50 nm), enabling subcellular imaging. Primarily detects elements and small molecular fragments. | Visualizing the localization of this compound or its unique elemental markers (e.g., chlorine) within individual cells or subcellular structures. |
Future Research Directions and Translational Perspectives for Tjipanazole D
Identification of Novel Biological Activities and Untapped Therapeutic Potential in Preclinical Research
Tjipanazole D, a member of the indolocarbazole alkaloid family, has been the subject of initial biological screening, which has revealed a range of activities. nih.govuic.edu Originally isolated from the cyanobacterium Tolypothrix tjipanasensis, it demonstrated antifungal properties. uic.edu Further studies have indicated that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. nih.gov However, initial assessments found no significant antialgal, broad-spectrum antifungal, antiparasitic, molluscicidal, or general cytotoxic activity. nih.gov
A noteworthy discovery is the identification of the ATP-binding cassette transporter ABCG2 as a molecular target for indolocarbazoles, a class of compounds to which this compound belongs. nih.govuni-halle.de This transporter is implicated in multidrug resistance in cancer. nih.govuni-halle.de While this compound itself showed weaker inhibitory activity against ABCG2 compared to other analogs like Tjipanazole M, with an IC50 of 43 μM, this finding opens a new avenue for exploring its potential in overcoming drug resistance. nih.gov The structural similarities to known ABCG2 inhibitors like arcyriaflavin A warrant a more in-depth investigation into this area. nih.govresearchgate.net
Preclinical research, a critical phase in drug development, aims to thoroughly evaluate the biological activity, toxicity, and pharmacological properties of a compound before human trials. numberanalytics.com This stage involves a combination of in vitro (cell-based) and in vivo (animal model) studies to understand a compound's mechanism of action and therapeutic potential. numberanalytics.commdpi.com For this compound, future preclinical research should systematically explore a wider range of biological activities beyond its initially reported antimicrobial effects. mdpi.com Given the diverse bioactivities of cyanobacterial metabolites, there is a high probability that this compound possesses untapped therapeutic potential. uic.edu For instance, many cyanobacterial compounds have shown promise as anticancer agents, and the link to ABCG2 inhibition suggests this is a particularly relevant area for future investigation. uic.edumdpi.com
A comprehensive screening of this compound against various cancer cell lines, including those known to overexpress ABCG2, is a logical next step. Furthermore, exploring its potential antiviral and anti-inflammatory activities could unveil new therapeutic applications, as these are common properties of marine natural products. researchgate.net
Interactive Data Table: Known Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Target | IC50 | Source |
| This compound | Antibacterial (Gram-positive) | Not specified | Not specified | nih.gov |
| ABCG2 Inhibition | ABCG2 | 43 μM | nih.gov | |
| Antifungal | Not specified | Not specified | uic.eduresearchgate.net | |
| Tjipanazole I | ABCG2 Inhibition | ABCG2 | 35 μM | nih.gov |
| Tjipanazole K | ABCG2 Inhibition | ABCG2 | 75 μM | nih.gov |
| Tjipanazole L | ABCG2 Inhibition | ABCG2 | ~100 μM | nih.gov |
| Tjipanazole M | ABCG2 Inhibition | ABCG2 | 11 μM | nih.gov |
| Arcyriaflavin A | ABCG2 Inhibition | ABCG2 | 9 μM | nih.gov |
Addressing Synthetic and Biosynthetic Challenges for Scalable Production and Diversity
The supply of this compound from its natural source, the cyanobacterium Fischerella ambigua, is insufficient for extensive research and potential future development. nih.gov Therefore, establishing efficient and scalable production methods is paramount. This involves tackling challenges in both chemical synthesis and biosynthesis.
From a synthetic perspective, a diversity-oriented approach has been developed for the total synthesis of Tjipanazoles D and I. rsc.org This strategy utilizes a two-fold Fischer indolization under environmentally friendly conditions, followed by key reactions like ring-closing metathesis. rsc.org While successful, optimizing this process for large-scale, practical synthesis remains a challenge. researchgate.net Future efforts should focus on improving yields, reducing the number of steps, and developing cost-effective routes to make this compound and its analogs more accessible for research. ucc.ieresearchgate.net
On the biosynthetic front, significant progress has been made in elucidating the biosynthetic gene cluster (BGC) for tjipanazoles in F. ambigua. nih.govmdpi.com The pathway begins with the halogenation of L-tryptophan, a reaction catalyzed by the enzyme Tjp10. nih.gov A series of enzymatic transformations, including those by an oxidase (Tjp1), a synthase (Tjp2), and a cytochrome P450 enzyme (Tjp9), ultimately lead to the indolocarbazole core. nih.govmdpi.com A key challenge is understanding the precise mechanisms of the enzymes involved, particularly those responsible for the cleavage of the pyrrolo[3,4-c] ring to form Tjipanazoles D and I. nih.gov
Heterologous expression of the tjipanazole BGC in a more easily culturable host organism could offer a scalable and sustainable production platform. This approach, however, requires a deep understanding of the gene cluster and the functions of all associated enzymes. Further research into the enzymatic machinery, including the characterization of the FAD-binding monooxygenase and other key enzymes, is crucial for harnessing the full biosynthetic potential. mdpi.com
Rational Design of Next-Generation this compound Analogs with Enhanced Research Profiles
Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a powerful strategy for developing next-generation analogs with improved properties. mdpi.com The initial studies on tjipanazole analogs and their ABCG2 inhibitory activity have already provided valuable SAR insights. nih.gov
Key findings indicate that:
The presence of the pyrrolo[3,4-c] ring is important for potent ABCG2 inhibition, as its absence in Tjipanazoles D and I leads to weaker activity compared to analogs like Tjipanazole M. nih.govuni-halle.de
The degree and position of chlorination on the indole (B1671886) rings significantly influence activity. nih.gov
Modifications at the C-5 position, such as the exchange of a carbonyl group for a methylene (B1212753) group, can also impact inhibitory potential. nih.gov
These initial observations provide a solid foundation for the rational design of new this compound analogs. Future synthetic efforts can focus on systematically modifying these key structural features. For example, creating a library of analogs with different halogenation patterns or with various substituents on the indole nitrogen could lead to compounds with enhanced potency and selectivity for ABCG2 or other undiscovered targets. ucc.ieucc.ie
Furthermore, the application of bioisosterism, the replacement of functional groups with others that have similar physical or chemical properties, can be employed to fine-tune the pharmacological profile of this compound. mdpi.com Glycoconjugation, the attachment of sugar moieties, is another strategy that has been successfully used to modify the properties of indole-containing compounds, potentially improving solubility and reducing cytotoxicity. nih.gov By combining synthetic chemistry with computational modeling, it will be possible to design and synthesize novel analogs with optimized research profiles, paving the way for more potent and specific therapeutic agents. ucc.ieucc.ie
Integration of this compound Research with Systems Biology, Omics, and Computational Approaches
To gain a comprehensive understanding of the biological effects of this compound and to identify its molecular targets and mechanisms of action, an integration with systems biology and multi-omics approaches is essential. frontiersin.orgnih.gov Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. frontiersin.org
"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes within a cell or organism in response to a stimulus like this compound. frontiersin.orgnih.gov By applying these techniques, researchers can:
Identify potential drug targets: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound can reveal the pathways and proteins it affects. scilifelab.se
Elucidate mechanisms of action: Metabolomics can show how this compound alters cellular metabolism, providing clues about its functional effects. nih.gov
Discover biomarkers: Omics data can help identify biomarkers that predict sensitivity or resistance to this compound. scilifelab.se
Computational approaches, including molecular docking and network analysis, are crucial for interpreting the large datasets generated by omics studies. frontiersin.orginstitut-curie.org Molecular docking can predict how this compound and its analogs bind to potential protein targets, helping to prioritize compounds for further experimental testing. nih.gov Network analysis can integrate multi-omics data to build models of the cellular pathways affected by this compound, providing a systems-level view of its biological activity. scilifelab.se
The integration of these powerful technologies will accelerate the research and development process for this compound, enabling a more rational and targeted approach to uncovering its full therapeutic potential. nih.govinstitut-curie.org
This compound as a Chemical Probe for Fundamental Biological Research
Beyond its direct therapeutic potential, this compound and its analogs can serve as valuable chemical probes to investigate fundamental biological processes. nih.govuniversiteitleiden.nl A chemical probe is a small molecule with well-defined biological activity and selectivity that can be used to study the function of a specific protein or pathway in cells and organisms. nih.govicr.ac.uk
The key characteristics of a good chemical probe include high potency, selectivity for its target, and cell permeability. nih.govoicr.on.ca While this compound itself may not yet meet all the criteria of a high-quality chemical probe due to its moderate potency against its known target, ABCG2, it represents an excellent starting point for the development of such tools. nih.govoicr.on.ca
Through the rational design and synthesis of analogs as described in section 7.3, it is possible to develop more potent and selective inhibitors of ABCG2. These optimized probes could be used to:
Validate ABCG2 as a drug target: By using a selective probe to inhibit ABCG2, researchers can confirm the biological consequences of blocking this transporter in various disease models, particularly in the context of cancer multidrug resistance. nih.gov
Explore the biology of ABCG2: These probes would enable a detailed investigation of the physiological and pathological roles of ABCG2 in different tissues and cell types. universiteitleiden.nl
Identify new biological pathways: By observing the cellular effects of highly specific ABCG2 inhibition, researchers may uncover previously unknown functions and regulatory mechanisms associated with this transporter.
The development of this compound-based chemical probes would not only advance our understanding of ABCG2 but could also lead to the discovery of novel therapeutic strategies for diseases in which this transporter plays a critical role. icr.ac.uk
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for elucidating Tjipanazole D's mechanism of action in antifungal studies?
- Methodological Answer: Begin with in vitro assays using standardized fungal strains (e.g., Candida albicans ATCC 10231) to assess growth inhibition via microdilution assays (CLSI M27 guidelines). Combine with fluorescence microscopy to visualize cell membrane disruption . Validate findings with computational docking studies to identify binding affinities to fungal cytochrome P450 enzymes .
Q. How should researchers design dose-response studies for this compound to minimize variability in pharmacokinetic data?
- Methodological Answer: Use a longitudinal study design with staggered dosing in animal models (e.g., murine candidiasis). Employ high-performance liquid chromatography (HPLC) for plasma concentration measurements, ensuring calibration curves are validated against certified reference standards. Include negative controls (vehicle-only) and positive controls (e.g., fluconazole) to contextualize efficacy .
Q. What statistical approaches are recommended for analyzing this compound's efficacy across heterogeneous datasets?
- Methodological Answer: Apply mixed-effects models to account for inter-study variability. For meta-analyses, use the DerSimonian-Laird random-effects model to pool odds ratios from independent trials. Ensure heterogeneity is quantified via I² statistics, with sensitivity analyses to exclude outlier datasets .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's cytotoxicity profiles reported across independent studies?
- Methodological Answer: Conduct a systematic review adhering to PRISMA guidelines to identify methodological disparities (e.g., cell line selection, exposure duration). Replicate conflicting experiments under standardized conditions, using primary human keratinocytes and fibroblasts to assess tissue-specific toxicity. Apply Bland-Altman plots to quantify bias between original and replicated data .
Q. What strategies are optimal for synthesizing this compound derivatives with enhanced bioavailability while retaining antifungal activity?
- Methodological Answer: Use a scaffold-hopping approach guided by QSAR (quantitative structure-activity relationship) modeling. Prioritize derivatives with logP values <3.5 for improved solubility. Validate in silico predictions with parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies in rodent models .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in immunocompromised hosts?
- Methodological Answer: Design a dual-phase study: (1) In vitro evaluation under simulated host conditions (e.g., hypoxia, serum protein binding effects); (2) In vivo testing in neutropenic murine models with longitudinal monitoring of fungal burden via bioluminescence imaging. Compare results using repeated-measures ANOVA to identify confounding variables .
Data Presentation and Validation
Q. What criteria should govern the inclusion of this compound research data in meta-analyses or systematic reviews?
- Methodological Answer: Adhere to the PICOS framework:
- P opulation: Defined fungal species/strain.
- I ntervention: this compound concentration/dose.
- C omparator: Positive/negative controls.
- O utcome: Standardized metrics (e.g., MIC90, survival rates).
- S tudy design: Peer-reviewed, with raw data availability.
Exclude studies lacking blinding or with unvalidated assays .
Q. How can researchers ensure reproducibility when publishing this compound datasets?
- Methodological Answer: Provide raw data in supplementary files with detailed metadata (e.g., instrument calibration parameters, batch numbers for reagents). For chromatographic data, include retention times, column specifications, and mobile-phase compositions. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
